Tert-butyl 4-(4-aminophenyl)benzoate
Description
Tert-butyl 4-(4-aminophenyl)benzoate is a benzoate ester derivative featuring a tert-butyl group at the para position of the benzoate ring and a 4-aminophenyl substituent. Its structure combines lipophilic (tert-butyl) and hydrophilic (aminophenyl) moieties, which may influence solubility and bioavailability .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminophenyl)benzoate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)14-6-4-12(5-7-14)13-8-10-15(18)11-9-13/h4-11H,18H2,1-3H3 |
InChI Key |
PSWHWKRHNLNVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Solubility: The tert-butyl group enhances lipophilicity, but the aminophenyl group in tert-butyl 4-(4-aminophenyl)benzoate improves water solubility compared to fully alkylated analogues (e.g., tert-butyl 3-(bromomethyl)benzoate, ).
- Stability : Perbenzoate derivatives (e.g., tert-butyl 3-(4'-methylbenzoyl)perbenzoate) exhibit lower thermal stability due to peroxide linkages, unlike the more stable ester bonds in the target compound .
- Crystallinity : Fluorinated or brominated analogues () often display higher melting points due to stronger intermolecular interactions.
Research Findings and Industrial Relevance
- Scalability: The synthesis of this compound is more cost-effective than trifluoroacetylated derivatives (), making it preferable for large-scale pharmaceutical production.
- Regulatory Status : Unlike [4-(4-tert-butylbenzoyl)phenyl] acetate (), the target compound lacks extensive safety data, highlighting a gap in current research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
